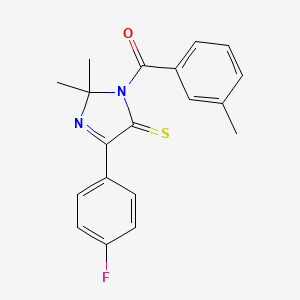

3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

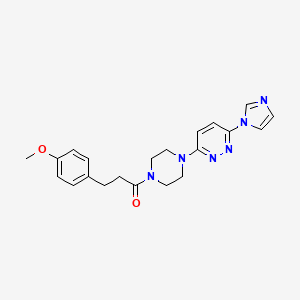

“3-methyl-1-(2-oxo-2-phenylethyl)-3H-1,2,3-benzotriazol-1-ium” is a chemical compound with the linear formula C16H15BrN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

A modified procedure has been proposed for the synthesis of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one . The goal of this work was to study reactions of methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate with nitrogen nucleophiles .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H15BrN2O . The molecular weight of the compound is 331.215 .Chemical Reactions Analysis

The compound has been used in reactions with nitrogen nucleophiles . The structure of 2,7-diphenyl-5,8-dihydro-4H-pyrazolo[5,1-d][1,2,5]triazepin-4-one was modified at the seven-membered ring, specifically at the C4–N5 bond .Applications De Recherche Scientifique

Synthesis and Structural Applications

Synthesis of Benzimidazole Derivatives

1-Methyl-3-(2-oxyethyl)-1H-Imidazol-3-ium-Borate Sulfonic Acid ([MOEI]-BSA) was used as a catalyst for synthesizing benzimidazole derivatives, showcasing the role of Bronsted acidic ionic liquids (BAILs) in enhancing catalytic efficiency under mild and green conditions (Sajjadifar et al., 2019).

Synthesis of Amino Amide Salts

Amino amides were synthesized from 2AMBZ dihydrochloride and amino acids, revealing the influence of anions and solvent molecules on the stabilization of supramolecular structures. The study highlighted the role of molecular geometry, charge, and hydrogen bond interactions in the crystalline state (Avila-Montiel et al., 2015).

Formation of Supramolecular Structures

The synthesis of benzotriazole derivatives, such as 1,3,5-Tris{[3-(1H-benzotriazol-1-ylmethyl)phenoxy]methyl}-2,4,6-trimethylbenzene, demonstrated the formation of complex molecular architectures. The study emphasized the importance of intermolecular C—H⋯N hydrogen bonding in forming crystal structures (Xu et al., 2008).

Catalytic and Chemical Reactivity Applications

Catalysis in Ring-Opening Polymerization

Aluminium complexes with benzotriazole-phenoxide ligands were synthesized and utilized as catalysts for the ring-opening polymerization of L-lactide. The alumoxane complex showcased high efficiency and control in polymerization, producing polymers with expected molecular weights and narrow polydispersity indices (Li et al., 2011).

Synthesis of Antifungal and Antibacterial Agents

Benzotriazole derivatives were synthesized and evaluated for their antifungal and antibacterial activities against a range of microorganisms. The study illustrated the potential of benzotriazole compounds in medical and pharmaceutical applications (Shukla & Srivastava, 2008).

Biotransformation and Environmental Implications

Benzotriazoles, as organic micropollutants, were studied for their biodegradation pathways in activated sludge. The research provided insights into aerobic biological degradation mechanisms, degradation rates, and the identification of transformation products, contributing to our understanding of the environmental fate of these compounds (Huntscha et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methylbenzotriazol-3-ium-1-yl)-1-phenylethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N3O.BrH/c1-17-13-9-5-6-10-14(13)18(16-17)11-15(19)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDNTGKEORSIKD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=NN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2476854.png)

![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)

![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B2476865.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)

![2-isopropyl-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2476871.png)